3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole
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Overview
Description
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as sodium benzoate . This reaction proceeds smoothly in water at room temperature, making it an eco-friendly approach.
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation . The compound’s structural diversity allows for modulation of its activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Similar Compounds
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Uniqueness
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is unique due to its specific isomeric form, which imparts distinct biological activities and chemical properties. Compared to other pyranopyrazole isomers, it has been more extensively investigated for its potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-methyl-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6-3-2-4-10-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
InChI Key |
GPGVQZBQAJYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCOC2=NN1 |
Origin of Product |
United States |
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